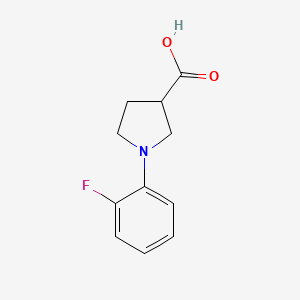
1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
“1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . The compound has a fluorophenyl group attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” and its derivatives has been reported in several studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” includes a pyrrolidine ring with a 2-fluorophenyl group attached to it . The InChI code for this compound is 1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” include a molecular weight of 209.22 . The compound is a powder at room temperature . The InChI code for this compound is 1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) .
Aplicaciones Científicas De Investigación
RORγt Inverse Agonists Development
- Duan et al. (2019) developed a series of RORγt inverse agonists using phenyl (3-phenylpyrrolidin-3-yl)sulfone, including compounds with structural elements like 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid. These compounds were optimized for high selectivity against PXR, LXRα, and LXRβ, showing promising in vitro properties and pharmacokinetic profiles (Duan et al., 2019).
Synthesis of Novel Compounds
- Zhou et al. (2021) reported the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, demonstrating a high-yield method relevant to compounds like 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid. The compound was confirmed through NMR and MS spectrum analyses (Zhou et al., 2021).
Fluorescent pH Sensing
- Yang et al. (2013) designed a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT). These characteristics are relevant to the sensing applications of compounds like 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (Yang et al., 2013).
Ortho Lithiation Studies
- Faigl et al. (1998) explored the lithiation of 1-(fluorophenyl)pyrroles, including compounds related to 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid. The study highlighted the unique directing effect of the fluorine atom in such compounds (Faigl et al., 1998).
Chemosensors Development
- Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate for selective ratiometric and colorimetric chemosensing of Al(3+). This research aligns with the potential applications of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid in sensor development (Maity & Govindaraju, 2010).
Neuraminidase Inhibitors for Influenza
- Wang et al. (2001) reported on the discovery of potent inhibitors of influenza neuraminidase, involving pyrrolidine-based compounds. These findings are relevant to understanding the therapeutic potential of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid derivatives (Wang et al., 2001).
Antibacterial Agent Development
- Narita et al. (1986) synthesized and evaluated the antibacterial activity of 1-(4-fluorophenyl)- and 1-(2,4-difluorophenyl)-6-substituted-4-pyridone-3-carboxylic acids. The study offers insights into the antibacterial properties of similar compounds to 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (Narita et al., 1986).
Kinase Inhibitor Development
- Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. This research suggests potential kinase inhibitory applications for compounds structurally related to 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (Schroeder et al., 2009).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLGIJLOAQEHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




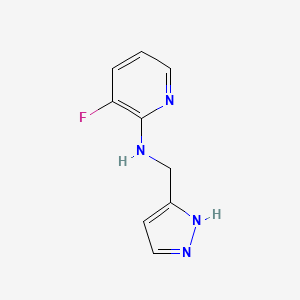
![2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1443481.png)
![Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-](/img/structure/B1443482.png)
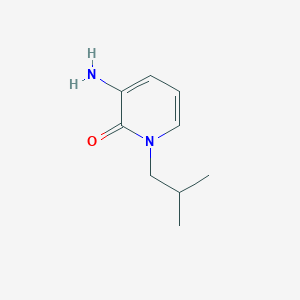
![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)
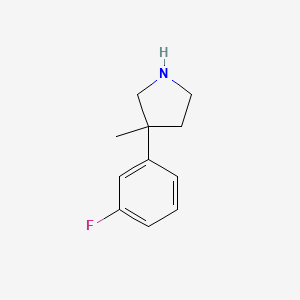
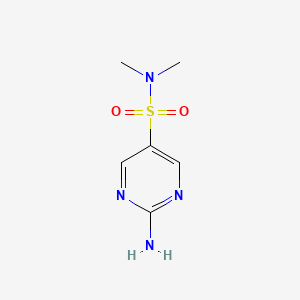
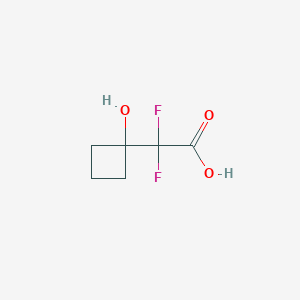
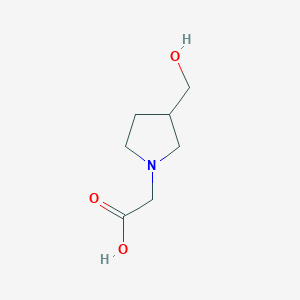
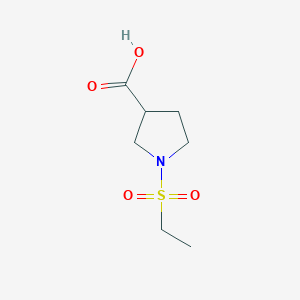
![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)
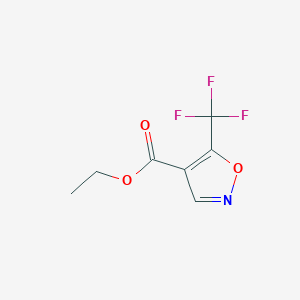
![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)